molecular formula C15H13N5O2 B2778008 N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide CAS No. 1421526-84-2

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide

Cat. No. B2778008
CAS RN: 1421526-84-2
M. Wt: 295.302
InChI Key: YXFVYXSOXMHUIO-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazolopyrimidine derivative that has been synthesized using different methods.

Scientific Research Applications

Radioligand Development for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives structurally related to N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide, has been identified as selective ligands for the translocator protein (18 kDa). These compounds have been synthesized and radiolabeled with fluorine-18 for in vivo imaging using positron emission tomography (PET), providing tools for the study of neuroinflammation and potentially cancer imaging through the visualization of TSPO expression (Dollé et al., 2008).

Synthetic Pathways and Antitumor Potential

Research into pyrazolo[3,4-d]pyrimidine analogues of potent antitumor agents, including this compound derivatives, has led to the synthesis of compounds with potential cell growth inhibitory activity. These efforts highlight the significance of structural modifications to enhance anticancer activity, offering a foundation for developing new therapeutic agents (Taylor & Patel, 1992).

Antifungal and Antibacterial Pharmacophores

Studies on pyrazole derivatives, including those structurally related to this compound, have identified antitumor, antifungal, and antibacterial pharmacophore sites. This research has contributed to understanding the bioactive potential of these compounds, emphasizing their role in developing new antimicrobial and anticancer therapies (Titi et al., 2020).

properties

IUPAC Name

2-phenoxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c21-14(11-22-13-5-2-1-3-6-13)19-12-9-16-15(17-10-12)20-8-4-7-18-20/h1-10H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFVYXSOXMHUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CN=C(N=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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